molecular formula C18H25Cl2N3O5S B2579998 Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate CAS No. 392290-06-1

Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate

Cat. No. B2579998
CAS RN: 392290-06-1
M. Wt: 466.37
InChI Key: IPPIURTYDGMOAL-UHFFFAOYSA-N
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Description

“Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its wide range of biological activities . The compound also has a sulfamoyl group, which is often found in diuretics and antibiotics.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the introduction of the sulfamoyl and benzoyl groups. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular formula of this compound is C18H25Cl2N3O5S, with an average mass of 466.379 Da . The structure includes a piperazine ring, two chloroethyl groups, a sulfamoyl group, and a benzoyl group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperazine ring could undergo substitution reactions, while the chloroethyl groups could participate in elimination or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfamoyl group could increase its solubility in water .

Scientific Research Applications

Prodrug Applications in Cancer Therapy

A novel approach involves the synthesis of prodrugs that are activated to cytotoxic alkylating agents by carboxypeptidase G2 (CPG2), targeting cancer cells more effectively while minimizing damage to healthy tissues. These prodrugs, upon activation by CPG2, exhibit significant cytotoxicity against tumor cell lines, showcasing their potential as anticancer agents (Springer et al., 1990).

Novel Drug Synthesis with Vasodilation Properties

Research into the synthesis of new 3-pyridinecarboxylates, including derivatives with potential vasodilation properties, highlights the compound's role in creating medications that could manage conditions such as hypertension. These compounds demonstrate considerable potency in vasodilation activity, indicating their potential application in cardiovascular disease treatment (Girgis et al., 2008).

Antimicrobial and Antifungal Activities

The synthesis of bifunctional sulfonamide-amide derivatives, including Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate, shows significant in vitro antibacterial and antifungal activities against various strains. These findings suggest the compound's utility in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with a piperazine ring act on the central nervous system, but without more specific information, it’s difficult to predict the exact mechanism .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses, particularly in the field of medicine given the presence of the piperazine ring .

properties

IUPAC Name

ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O5S/c1-2-28-18(25)22-13-11-21(12-14-22)17(24)15-3-5-16(6-4-15)29(26,27)23(9-7-19)10-8-20/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPIURTYDGMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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